9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid is an organic compound characterized by its complex molecular structure, which includes a fluorene backbone substituted with two aminophenyl groups and sulfonic acid functionalities. Its molecular formula is C25H20N2O6S, and it has a molecular weight of 484.50 g/mol. The presence of sulfonic acid groups enhances its solubility in water and makes it a valuable candidate for various applications in materials science and biochemistry .
Research indicates that 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid exhibits notable biological activities:
Several methods have been developed for synthesizing 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid:
The unique properties of 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid allow it to be utilized in various fields:
Studies on the interactions of 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid with other biological molecules have revealed:
Several compounds share structural similarities with 9,9-Bis(4-aminophenyl)-9H-fluorene-2,7-disulfonic acid. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminobenzenesulfonic Acid | C6H7N1O3S | Simpler structure; used as a dye intermediate |
| 4,4'-Diaminodiphenylsulfone | C12H14N2O2S | Known for its application in pharmaceuticals |
| 1-Naphthalenesulfonic Acid | C10H9O3S | Used extensively as a dye; simpler aromatic structure |
The uniqueness of this compound lies in its dual aminophenyl substitution on the fluorene backbone combined with sulfonic acid groups. This configuration enhances both solubility and reactivity compared to simpler analogs. Additionally, its specific biological activities and potential applications in advanced materials set it apart from similar compounds.